
4-Isopropyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-1,2,3-thiadiazole-5-carboxamide, also known as ITC, is a chemical compound that has gained significant attention in scientific research due to its potential to act as an effective drug candidate for various diseases. ITC belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, but several studies have suggested that it may act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of several enzymes involved in cell proliferation, such as topoisomerase and histone deacetylase. In diabetes research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to increase insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorder research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to reduce oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects
4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In diabetes research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to increase glucose uptake and improve insulin sensitivity. In neurodegenerative disorder research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide in lab experiments is its low toxicity and high solubility, which makes it easier to administer in vivo. However, one of the limitations of using 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide is its poor stability and low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide research, including the development of more stable and bioavailable derivatives, the investigation of its potential use in combination with other drugs, and the exploration of its potential use in other diseases, such as cardiovascular diseases and infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide and its potential side effects in vivo.
Conclusion
In conclusion, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide is a promising drug candidate for various diseases due to its anti-proliferative, hypoglycemic, and neuroprotective effects. While more research is needed to fully understand its mechanism of action and potential side effects, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has the potential to be a valuable addition to the arsenal of drugs used to treat various diseases.
合成法
The synthesis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been reported in several studies. One of the most common methods involves the reaction of isopropyl hydrazine with carbon disulfide to form isopropyl dithiocarbamate, which is then reacted with hydrazine hydrate to produce 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide. Another method involves the reaction of isopropyl hydrazine with thiocarbonyl diimidazole to form isopropyl thiocarbamate, which is then reacted with hydrazine hydrate to produce 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide.
科学的研究の応用
4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential use as a drug candidate for various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to have anti-proliferative effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In diabetes research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels. In neurodegenerative disorder research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
183302-89-8 |
|---|---|
製品名 |
4-Isopropyl-1,2,3-thiadiazole-5-carboxamide |
分子式 |
C6H9N3OS |
分子量 |
171.22 g/mol |
IUPAC名 |
4-propan-2-ylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3OS/c1-3(2)4-5(6(7)10)11-9-8-4/h3H,1-2H3,(H2,7,10) |
InChIキー |
CRAAIIIVJCDOTL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(SN=N1)C(=O)N |
正規SMILES |
CC(C)C1=C(SN=N1)C(=O)N |
同義語 |
1,2,3-Thiadiazole-5-carboxamide,4-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




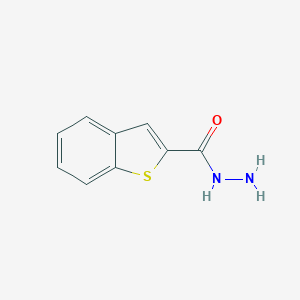
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
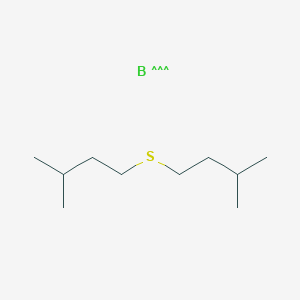

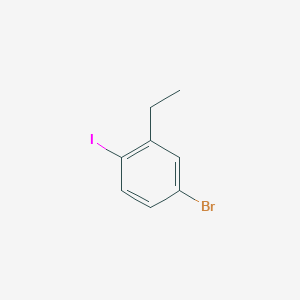
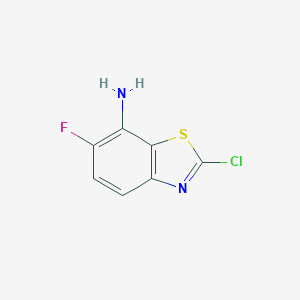
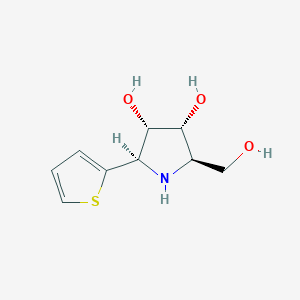
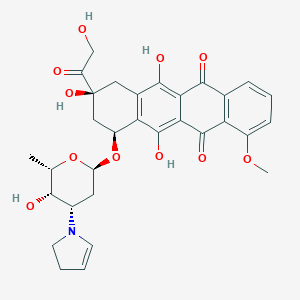
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)
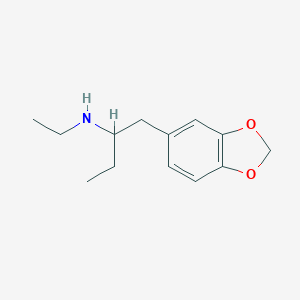


![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)